6,7-Dimethylnaphthalen-1-amine
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Overview
Description
6,7-Dimethylnaphthalen-1-amine is an organic compound with the molecular formula C12H13N It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 6 and 7 positions and an amine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylnaphthalen-1-amine typically involves the reaction of 6,7-dimethylnaphthalene with an amine source. One common method is the nitration of 6,7-dimethylnaphthalene followed by reduction to yield the amine. Another approach involves the direct amination of 6,7-dimethylnaphthalene using ammonia or other amine sources under high temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The use of catalytic hydrogenation is also common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated, sulfonated, and nitrated naphthalene derivatives.
Scientific Research Applications
6,7-Dimethylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6,7-Dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-amine
- 6-Methylnaphthalen-1-amine
- 7-Methylnaphthalen-1-amine
- Naphthalen-2-amine
Uniqueness
6,7-Dimethylnaphthalen-1-amine is unique due to the presence of two methyl groups at specific positions on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
50558-76-4 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
6,7-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h3-7H,13H2,1-2H3 |
InChI Key |
GLVSHIPASCASRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=CC=C2)N |
Origin of Product |
United States |
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